2-(4-Fluorophenyl)-2-phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHPRKLZKXQHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395060 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-69-3 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-(4-Fluorophenyl)-2-phenylacetic Acid

Introduction: Strategic Importance of Fluorinated Phenylacetic Acid Derivatives

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules has become an indispensable tool.[1] Fluorine's unique electronic properties can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 2-(4-Fluorophenyl)-2-phenylacetic acid is a compelling example of this molecular strategy, belonging to the phenylacetic acid class of compounds known for their diverse biological activities and utility as synthetic intermediates. Phenylacetic acid and its derivatives are not only endogenous metabolites but also serve as precursors for pharmaceuticals and fragrances. This guide provides a comprehensive technical overview of the synthesis, properties, and characterization of this compound, tailored for researchers and professionals in drug development.

Synthesis Pathway: A Two-Step Approach

The most reliable and frequently employed route for the synthesis of diarylacetic acids is the hydrolysis of the corresponding diarylacetonitrile precursor. This method offers high yields and procedural simplicity. The synthesis of this compound is therefore best approached via a two-step sequence: first, the synthesis of the intermediate 2-(4-fluorophenyl)-2-phenylacetonitrile, followed by its acidic hydrolysis.

Step 1: Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile

The key to this synthesis is the formation of the carbon-carbon bond between the two aromatic rings at the α-position to the nitrile. A robust method to achieve this is through the reaction of a substituted benzyl chloride with a cyanide source.

Experimental Protocol:

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1.2 equivalents of sodium cyanide to a biphasic solvent system of water and a water-immiscible organic solvent like toluene.

-

Catalyst Addition: Introduce a phase-transfer catalyst, such as a quaternary ammonium salt, to the stirred mixture. This is crucial for transporting the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

-

Reactant Addition: Slowly add a solution of 1.0 equivalent of 4-fluorobenzyl chloride dissolved in toluene from the dropping funnel to the refluxing reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting benzyl chloride. The reaction is typically complete within 2-4 hours.

-

Workup and Purification: After cooling to room temperature, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-(4-fluorophenyl)-2-phenylacetonitrile, which can be purified by vacuum distillation or recrystallization.

Step 2: Acid-Catalyzed Hydrolysis to this compound

The nitrile group of the synthesized intermediate is then hydrolyzed to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred over basic hydrolysis as it avoids the formation of ammonia as a byproduct and can lead to a cleaner reaction profile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-(4-fluorophenyl)-2-phenylacetonitrile synthesized in the previous step.

-

Acid Addition: Add a mixture of concentrated sulfuric acid and water (typically a 2:1 or 3:2 v/v ratio). The amount of acid should be in stoichiometric excess.

-

Heating: Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid will proceed, with the reaction progress monitored by TLC until the starting material is no longer detectable. This process can take several hours.

-

Isolation: Upon completion, the reaction mixture is cooled and poured onto crushed ice, which will cause the crude this compound to precipitate as a solid.

-

Purification: The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene. The final product should be dried under vacuum.

Physicochemical and Spectroscopic Properties

Accurate characterization of the synthesized compound is paramount for its use in further research and development. The following tables summarize the key physicochemical and expected spectroscopic properties of this compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 100-120 °C (by analogy) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| pKa | Estimated to be around 4.0-4.5 |

Spectroscopic Characterization Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - 12.0-13.0 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH) - 7.0-7.5 ppm: Multiplet, 9H (Aromatic protons) - 5.1 ppm: Singlet, 1H (Methine proton, -CH) |

| ¹³C NMR | - ~175 ppm: Carboxylic acid carbon (-COOH) - 115-165 ppm: Aromatic carbons (including a doublet for the carbon bearing fluorine due to C-F coupling) - ~55 ppm: Methine carbon (-CH) |

| IR (Infrared) | - 2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) - ~1700 cm⁻¹: Strong C=O stretch (carboxylic acid) - ~1220 cm⁻¹: C-F stretch |

| Mass Spec (MS) | - m/z 230: Molecular ion peak [M]⁺ - m/z 185: Fragment corresponding to [M-COOH]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. Phenylacetic acid derivatives have been investigated for a range of biological activities, and the introduction of a fluorine atom can enhance these properties.

-

Anticancer Research: Derivatives of phenylacetic acid, specifically phenylacetamides, have demonstrated cytotoxic effects against various cancer cell lines. This compound serves as a direct precursor for the synthesis of a library of 2-(4-fluorophenyl)-N-arylacetamides, allowing for the exploration of structure-activity relationships in the development of new anticancer agents.

-

Neurological and Inflammatory Disorders: The phenylacetic acid scaffold is present in several drugs targeting the central nervous system and inflammatory pathways. The fluorine substituent can improve blood-brain barrier penetration and metabolic stability, making this compound an attractive starting point for the design of novel drugs for neurological and anti-inflammatory applications.[4]

Sources

2-(4-Fluorophenyl)-2-phenylacetic acid CAS number and structure

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetic Acid

Introduction

This compound is a carboxylic acid derivative featuring both a phenyl and a 4-fluorophenyl group attached to the alpha-carbon. As a member of the broader class of phenylacetic acids, this compound and its structural relatives are significant scaffolds in medicinal chemistry and organic synthesis. Phenylacetic acid derivatives are known building blocks for numerous pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents.[1][2] The introduction of a fluorine atom onto one of the phenyl rings can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the development of novel therapeutic agents.

This guide provides a comprehensive overview of this compound, detailing its chemical identity, structural features, physicochemical properties, and relevance in research and development for scientists and professionals in the pharmaceutical industry.

Compound Identification and Structure

Correctly identifying a chemical compound is the foundation of all scientific research. The primary identifiers for this compound are its CAS number and its unique chemical structure.

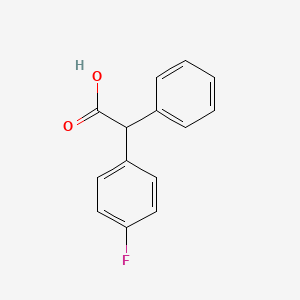

The structure consists of a central acetic acid moiety where the alpha-carbon is substituted with one phenyl group and one 4-fluorophenyl group.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The data below has been aggregated from chemical supplier and database information.

| Property | Value | Source |

| Molecular Formula | C14H11FO2 | [3][4] |

| Molecular Weight | 230.23 g/mol | [3][4] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Complexity | 253 | [3] |

Note: XLogP3 is a computed measure of hydrophobicity, indicating a preference for lipid-like environments.

Synthesis and Manufacturing

While specific, proprietary synthesis routes for this compound are not detailed in the provided results, a general and common strategy for preparing substituted phenylacetic acids involves the Suzuki coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in pharmaceutical manufacturing. A plausible synthetic approach could involve the coupling of a suitable aryl boronic acid with an alpha-halo phenylacetate derivative, followed by hydrolysis.

A generalized workflow for this type of synthesis is outlined below.

Caption: Generalized workflow for the synthesis of substituted phenylacetic acids.

Experimental Protocol: A Representative Suzuki Coupling Approach

The following protocol is a generalized representation based on established methods for Csp2-Csp3 Suzuki couplings, as such reactions are a cornerstone of modern organic synthesis for creating the core structure of compounds like the one .[5]

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the α-halo phenylacetate precursor, the corresponding aryl boronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(OAc)2 (0.02 equivalents), and a suitable phosphine ligand (0.04 equivalents).

-

Solvent and Base Addition: Add a degassed solvent, such as THF, and a base, like K3PO4 or K2CO3 (2-3 equivalents). The choice of base can be critical and may require optimization.[5]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Upon completion, cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine.

-

Hydrolysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a base (like NaOH) or acid (like HCl) to yield the carboxylic acid.

-

Isolation and Purification: After hydrolysis, the aqueous layer is acidified to precipitate the carboxylic acid product, which is then filtered or extracted. Final purification is typically achieved by recrystallization or column chromatography to yield the pure this compound.

Applications in Research and Drug Development

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[1] The structural motif is present in non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and anticancer agents.[1][6]

Role as a Pharmaceutical Intermediate: The primary application of this compound is as a specialized intermediate. The carboxylic acid functional group allows for straightforward conversion into esters, amides, and other derivatives. This reactivity is fundamental for constructing more complex molecules.[7]

Potential in Anticancer Agent Synthesis: Research into related structures, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, has demonstrated their potential as anticancer agents.[6][8][9] Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, such as prostate (PC3) and breast (MCF-7) carcinoma.[6][8] The synthesis of these amide derivatives starts from the corresponding phenylacetic acid, highlighting the importance of this compound as a precursor for generating libraries of potentially bioactive compounds for screening and lead optimization.

Analytical Methodologies

To ensure the purity and confirm the identity of this compound, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

Representative HPLC Method: A common approach for analyzing phenylacetic acid isomers involves reverse-phase HPLC, which is compatible with mass spectrometry detection.[10]

-

Column: A C18 or specialized reverse-phase column (e.g., Primsep SB) is often used.[10][11]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and water with an acidic modifier (like formic acid or acetic acid for MS compatibility) is typical.[10][11]

-

Detection: UV detection is suitable due to the aromatic rings in the structure, with a common wavelength being around 264 nm.[10] Mass spectrometry (MS) can be coupled for definitive mass identification.

This method allows for the separation of the target compound from starting materials, byproducts, and other impurities, providing a quantitative measure of its purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 723-69-3) was not found in the search results, safety protocols for structurally related phenylacetic acids provide a strong basis for handling procedures. Phenylacetic acid derivatives are generally classified as irritants.

General Safety Precautions:

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or fumes. Avoid contact with skin and eyes.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]

-

Skin Contact: Wash off with soap and plenty of water.[12][13]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]

-

Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.

Conclusion

This compound (CAS 723-69-3) is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its structure, combining a reactive carboxylic acid with fluorinated and non-fluorinated phenyl rings, makes it an ideal precursor for synthesizing complex molecular targets, particularly in the search for new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this compound in their work.

References

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. Retrieved from [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof.

- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid procedure. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 723-69-3 | this compound - AiFChem [aifchem.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. Phenylacetic acid | SIELC Technologies [sielc.com]

- 12. westliberty.edu [westliberty.edu]

- 13. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)-2-phenylacetic Acid Derivatives

Abstract: The 2-phenylacetic acid scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents. The strategic incorporation of a 4-fluorophenyl group at the α-position creates a unique chemical entity, 2-(4-Fluorophenyl)-2-phenylacetic acid, whose derivatives exhibit a wide spectrum of biological activities. This guide provides a comprehensive technical overview of these derivatives, focusing on their anti-inflammatory and anticancer properties. We will delve into the mechanistic underpinnings of their actions, structure-activity relationships (SAR), detailed protocols for their biological evaluation, and prospective future applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Phenylacetic Acid Core and the Influence of Fluorine

The phenylacetic acid framework is a privileged structure in drug design, most notably recognized in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac.[1] Its derivatives are known to interact with various biological targets, primarily enzymes and receptors involved in inflammatory and proliferative pathways.

The Strategic Role of Fluorine Substitution

The introduction of a fluorine atom at the para-position of one of the phenyl rings is a deliberate and impactful modification. Fluorine, being the most electronegative element, imparts several key physicochemical changes:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, often leading to an increased plasma half-life.

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions within a target's binding pocket, potentially increasing potency.[2]

-

Lipophilicity Modulation: A fluoro-substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[3]

These modifications make this compound a promising scaffold for developing novel therapeutic agents with improved pharmacological profiles.

Key Biological Activities and Mechanisms of Action

Derivatives of this core structure have been primarily investigated for their anti-inflammatory and anticancer activities. The underlying mechanisms often involve the inhibition of key enzymes in signaling pathways.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant body of research has focused on analogues of flurbiprofen, a well-known NSAID that is structurally related to this scaffold.[4][5] The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.

Mechanism: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[6][7]

Derivatives of this compound can be designed as non-selective or selective COX-2 inhibitors.[1][8] Their ability to inhibit COX-2 disrupts the inflammatory cascade, leading to a reduction in prostaglandin synthesis and subsequent alleviation of inflammatory symptoms.

Caption: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.

In Vitro Anticancer Activity Screening

The initial evaluation of anticancer potential typically involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.

Causality: The MTS assay is a colorimetric method for determining the number of viable cells. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product. [9]The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, or cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for 48 or 72 hours. Include a vehicle control (DMSO).

-

MTS Reagent Addition: After the treatment period, add 20 µL of MTS reagent (combined with an electron coupling agent, PES) to each well containing 100 µL of medium.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the core scaffold allows for the exploration of structure-activity relationships, providing crucial insights for optimizing lead compounds.

Tabulated Cytotoxicity Data

Summarizing quantitative data, such as IC₅₀ values, in a table is essential for clear comparison and interpretation.

Table 1: Cytotoxicity (IC₅₀, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [9][10]

| Compound ID | R-group on N-phenyl | PC3 (Prostate) | MCF-7 (Breast) |

|---|---|---|---|

| 2b | 3-Nitro (meta) | 52 | >100 |

| 2c | 4-Nitro (para) | 80 | 100 |

| 2e | 3-Methoxy (meta) | >100 | >100 |

| 2f | 4-Methoxy (para) | >100 | >100 |

| Imatinib | Reference Drug | 40 | 98 |

Data synthesized from published studies for illustrative purposes. [9][10] Analysis: The data clearly demonstrates that derivatives with an electron-withdrawing nitro group (2b, 2c) are significantly more potent against the PC3 cell line than derivatives with an electron-donating methoxy group (2e, 2f). [9]This suggests that the electronic properties of the N-phenyl ring are a key determinant of anticancer activity in this series.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. While significant progress has been made in exploring their anti-inflammatory and anticancer properties, several avenues warrant further investigation:

-

Mechanism Deconvolution: Further studies are needed to fully elucidate the molecular targets and signaling pathways responsible for the observed anticancer effects.

-

Broadening the Scope: The scaffold's potential in other therapeutic areas, such as neurodegenerative diseases (as seen with flurbiprofen analogues targeting β-amyloid secretion) or infectious diseases, should be explored. [7][11]* Pharmacokinetic Optimization: A detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent derivatives is crucial for their advancement into preclinical and clinical development.

References

-

Title: Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of some new flurbiprofen analogues as anti-inflammatory agents Source: PubMed URL: [Link]

-

Title: Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry URL: [Link]

-

Title: Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion Source: PubMed URL: [Link]

-

Title: Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents Source: Scientific Reports URL: [Link]

-

Title: Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents Source: PubMed URL: [Link]

-

Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]

-

Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

-

Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL: [Link]

-

Title: Screening models for inflammatory drugs Source: Slideshare URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PMC - NIH URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PubMed URL: [Link]

-

Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: NIH URL: [Link]

-

Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]

-

Title: Structure-property relationships of fluorinated carboxylic acid bioisosteres Source: PMC - NIH URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: Semantic Scholar URL: [Link]

-

Title: Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation Source: Bioconjugate Chemistry URL: [Link]

-

Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PMC - NIH URL: [Link]

-

Title: Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo Source: NIH URL: [Link]

-

Title: Nonselective Cox Inhibitors Source: BrainKart URL: [Link]

-

Title: Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors Source: Dove Medical Press URL: [Link]

-

Title: (PDF) Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: Frontiers URL: [Link]

- Title: Phenylacetic acid derivatives as cox-2 inhibitors Source: Google Patents URL

-

Title: Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid Source: MDPI URL: [Link]

-

Title: Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation Source: ResearchGate URL: [Link]

Sources

- 1. brainkart.com [brainkart.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2008002853A2 - Phenylacetic acid derivatives as cox-2 inhibitors - Google Patents [patents.google.com]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

2-(4-Fluorophenyl)-2-phenylacetic acid as a pharmaceutical intermediate

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetic Acid as a Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 723-69-3), a pivotal intermediate in modern pharmaceutical development. The document elucidates the compound's physicochemical properties, outlines robust synthesis methodologies with a focus on the hydrolysis of its nitrile precursor, and presents a detailed, field-proven experimental protocol. Furthermore, it explores the intermediate's critical role in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic agents. Safety, handling, and characterization are also discussed to provide a holistic resource for professionals in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a fluorinated building block that leverages these benefits. Its diarylacetic acid structure serves as a versatile scaffold for constructing complex molecules, making it a valuable starting point for a range of therapeutic agents. This guide offers an in-depth analysis of this intermediate, from its synthesis to its application, to empower researchers in their drug development endeavors.

Physicochemical Properties & Characterization

Accurate characterization of a pharmaceutical intermediate is the bedrock of reproducible and scalable synthesis. This compound is a white to off-white solid under standard conditions. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 723-69-3 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [4] |

| Molecular Weight | 230.24 g/mol | [4] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O | [1] |

| InChI Key | PKCHPRKLZKXQHF-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95% | [2][3] |

Standard analytical techniques for confirming the identity and purity of this intermediate include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of diarylacetic acids like the title compound can be approached through several pathways. However, the most common and industrially scalable method is the hydrolysis of the corresponding diarylacetonitrile precursor, 2-(4-Fluorophenyl)-2-phenylacetonitrile. This method is reliable and proceeds in high yield.[5][6]

Core Rationale: Nitrile Hydrolysis

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack by water under either acidic or basic conditions.[7] The reaction proceeds via an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic, facilitating attack by water. This method is effective but often requires harsh conditions and the use of strong acids like sulfuric acid, which can pose environmental and handling challenges.[6]

-

Base-Catalyzed (Saponification) Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This pathway is often preferred for its milder conditions and easier work-up. The reaction initially yields the carboxylate salt, which is then protonated in a separate acidification step to liberate the final carboxylic acid.

The logical flow of the base-catalyzed hydrolysis is depicted below.

Caption: Base-catalyzed hydrolysis of the nitrile precursor.

Detailed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol describes a self-validating system for the synthesis of this compound. Each step includes a clear rationale to ensure technical understanding and reproducibility.

Materials & Reagents:

-

2-(4-Fluorophenyl)-2-phenylacetonitrile (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

-

Ethanol (or other suitable co-solvent)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(4-Fluorophenyl)-2-phenylacetonitrile (1.0 eq), ethanol, and an aqueous solution of NaOH (2.0-3.0 eq).

-

Causality: Ethanol acts as a co-solvent to increase the solubility of the organic nitrile in the aqueous base, creating a homogenous reaction mixture and improving reaction kinetics. The excess of NaOH ensures the complete hydrolysis of both the nitrile and the intermediate amide.

-

-

Saponification: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

-

Self-Validation: TLC allows for real-time tracking of the conversion of the non-polar starting material to a polar product (which remains at the baseline). This prevents premature work-up and ensures maximum yield.

-

-

Solvent Removal & Dilution: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with deionized water.

-

Causality: Removing the organic solvent simplifies the subsequent extraction process and prevents product from remaining dissolved in an organic phase during the initial wash.

-

-

Washing: Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

Self-Validation: This step purifies the intermediate carboxylate salt, ensuring that impurities are not carried through to the final product upon acidification.

-

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is ~1-2. A white precipitate of this compound will form.

-

Causality: The strong acid protonates the carboxylate anion, converting it to the neutral carboxylic acid, which is significantly less soluble in water and thus precipitates out of the solution. Cooling maximizes precipitation and yield.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual inorganic salts.

-

Causality: Washing with cold water removes salts like NaCl without significantly dissolving the desired organic product.

-

-

Purification & Drying: For high-purity material, the crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes or ethanol/water). Dry the purified solid under vacuum to constant weight.

-

Self-Validation: Recrystallization is a powerful purification technique that yields high-purity crystalline material, which is essential for pharmaceutical applications.

-

Applications in Drug Development

This compound is a key intermediate for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its carboxylic acid group provides a reactive handle for derivatization, most commonly through amide or ester bond formation, to produce a final API.

While derivatives of the structurally similar 2-(4-fluorophenyl)acetic acid have been synthesized and evaluated as potential anticancer agents,[8][9] the primary documented application for the title compound is as a building block. The workflow below illustrates its central role in creating more complex drug candidates.

Caption: Common synthetic pathways from the intermediate to APIs.

This versatility allows medicinal chemists to synthesize large libraries of compounds for structure-activity relationship (SAR) studies, exploring how different amide or ester functionalities impact the efficacy and safety of potential new drugs.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be followed. Based on data for structurally related compounds, this compound should be handled with care.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a strategically important intermediate for the pharmaceutical industry. Its fluorinated diaryl structure provides a robust scaffold for the synthesis of novel therapeutic agents, particularly in the anti-inflammatory and analgesic domains. A thorough understanding of its synthesis, primarily through the efficient hydrolysis of its nitrile precursor, allows for reliable and scalable production. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this versatile building block to accelerate the discovery and development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. (n.d.). Autech Industry. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Retrieved from [Link]

-

Wikipedia. (2023). Phenylacetic acid. Retrieved from [Link]

-

PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Library of Medicine. Retrieved from [Link]

-

LookChem. (n.d.). phenylacetic acid suppliers USA. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2006024630A1 - Process for the production of [2- (4-fluoro-benzyl) -phenyl] -acetic acid.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Meyers, M. J., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Retrieved from [Link]

-

Chemiz. (2025). Conversion of Benzene to Phenylacetic acid. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. RSC Publishing. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. phenylacetic acid suppliers USA [americanchemicalsuppliers.com]

- 3. 723-69-3 | this compound - AiFChem [aifchem.com]

- 4. 723-69-3 Cas No. | (4-Fluoro-phenyl)-phenyl-acetic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconvoluting the Therapeutic Landscape of 2-(4-Fluorophenyl)-2-phenylacetic acid: A Strategic Approach to Target Identification and Validation

An In-depth Technical Guide

Abstract

2-(4-Fluorophenyl)-2-phenylacetic acid is a small molecule with a structure suggestive of potential therapeutic relevance. However, its specific biological targets and mechanism of action remain largely uncharacterized. This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We move beyond simple hypothesis-driven approaches to integrate unbiased, proteome-wide screening methodologies with robust validation workflows. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to elucidate the compound's pharmacological profile. We will detail hypothesis-driven evaluation of cyclooxygenase (COX) enzymes based on structural analogy, followed by unbiased screening using advanced techniques such as kinome profiling and Cellular Thermal Shift Assay (CETSA). The guide culminates in a rigorous validation cascade to confirm target engagement and functional relevance, providing a blueprint for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction and Strategic Overview

The journey of a small molecule from initial synthesis to a clinically viable therapeutic is contingent on a deep understanding of its mechanism of action, beginning with the identification of its molecular target(s). This compound, while structurally related to known bioactive compounds, lacks a defined pharmacological profile in the public domain. Its structural similarity to the phenylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen, provides a logical starting point for investigation.[1] Flurbiprofen is a well-established non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in inflammation and pain.[2]

However, relying solely on structural analogy can be limiting. The subtle alteration of a single functional group can dramatically shift a molecule's binding affinities, potentially revealing novel targets or off-target activities that could be therapeutically exploited or constitute liabilities. Therefore, a truly comprehensive target identification strategy must be twofold:

-

Hypothesis-Driven Investigation: Directly testing the most probable targets based on known structure-activity relationships.

-

Unbiased Global Screening: Employing methods that can survey a wide range of potential protein interactions without prior assumptions, thereby enabling the discovery of novel or unexpected targets.[3][4]

This guide outlines a logical and technically robust workflow to achieve this. We will first detail the direct assessment of COX-1 and COX-2 inhibition. Subsequently, we will describe a suite of unbiased techniques, including broad-panel kinase screening and proteome-wide thermal stability profiling, to cast a wider net. Finally, we will present a workflow for validating the most promising candidates to confirm direct binding and functional cellular activity.

Logical Workflow for Target Deconvolution

The following diagram illustrates the overarching strategy that will be detailed in this guide.

Caption: A strategic workflow for target identification and validation.

Hypothesis-Driven Investigation: Cyclooxygenase (COX) Inhibition

Rationale

The structural core of this compound is highly analogous to flurbiprofen, a potent non-selective inhibitor of both COX-1 and COX-2.[2][5] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a critical step in the inflammatory cascade. Given this structural similarity, the most immediate and logical hypothesis is that this compound also functions as a COX inhibitor. Determining its activity and selectivity against these isoforms is a critical first step.

Signaling Pathway: The Arachidonic Acid Cascade

Caption: General workflow for a commercial kinome profiling service.

Protocol Outline:

-

Compound Submission: The client provides the test compound at a specified concentration and format.

-

Assay Execution: The service provider performs high-throughput screening against a large panel of purified kinases. Assays are typically run at a fixed concentration of the test compound (e.g., 1 µM or 10 µM) and a defined ATP concentration (e.g., physiological 1 mM or the Km for each kinase). [6]3. Technology: Common platforms include radiometric assays (e.g., ³³P-ATP) or non-radioactive methods like TR-FRET. [7]4. Data Reporting: The provider delivers a comprehensive report detailing the percent inhibition for each kinase in the panel. "Hits" are typically defined as kinases showing inhibition above a certain threshold (e.g., >50%).

Data Presentation: Primary hits can be summarized in a table.

| Kinase Target | % Inhibition @ 10 µM | Kinase Family | Associated Disease Area(s) |

| Hit 1 | Value | e.g., TK | e.g., Oncology |

| Hit 2 | Value | e.g., STK | e.g., Inflammation |

| Hit 3 | Value | e.g., CMGC | e.g., Neurology |

Method 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method for assessing target engagement directly within intact cells or cell lysates. [8]The principle is that a protein's thermal stability increases when it is bound to a ligand. [9]By heating cell samples across a temperature gradient and then quantifying the amount of soluble protein remaining, one can detect a "thermal shift" for the specific target protein in the presence of the binding compound. [10][11]This method confirms direct physical interaction in a physiological context.

Experimental Workflow: Western Blot-based CETSA

Caption: The experimental workflow for a Western Blot-based CETSA.

Protocol Outline:

-

Cell Treatment: Culture an appropriate cell line to ~80% confluency. Treat cells with the test compound (e.g., 10-50 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. [12]3. Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Protein Quantification: Carefully collect the supernatant. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Immunoblotting: Normalize protein amounts for all samples, add loading buffer, and denature. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against a protein of interest (e.g., a hit from the kinome screen or a hypothesized target) followed by an HRP-conjugated secondary antibody. [10]7. Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples. The shift in the midpoint of the melting curve (Tm) represents the ligand-induced thermal stabilization (ΔTm).

Target Validation and Mechanistic Elucidation

Identifying a "hit" from a primary screen is only the first step. A rigorous validation cascade is required to confirm that the interaction is direct, specific, and functionally relevant in a cellular context. [13]

Validation Workflow

This workflow integrates biophysical, biochemical, and genetic approaches to build a compelling case for a specific target.

Caption: A streamlined workflow for validating putative therapeutic targets.

Key Validation Steps

-

Confirm Direct Binding: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be used with the purified target protein to confirm direct binding and determine the binding affinity (KD) and kinetics. This step is crucial to rule out artifacts from the primary screens.

-

Develop Functional Assays: A cell-based assay must be developed to measure the functional consequence of target engagement. For example:

-

If the target is a kinase: Measure the phosphorylation of its known substrate in cells treated with the compound via Western blot or ELISA.

-

If the target is a receptor: Measure downstream second messenger levels (e.g., cAMP, Ca²⁺).

-

If the target is an enzyme: Measure the accumulation of its substrate or depletion of its product.

-

-

Genetic Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. [4]If the compound's cellular effect is truly mediated by this target, then depleting the target should either mimic the compound's effect (phenocopy) or render the cells insensitive to the compound.

Conclusion and Future Directions

The process of elucidating the therapeutic targets of a novel compound like this compound requires a systematic and multi-faceted approach. This guide provides a comprehensive framework, beginning with logical, hypothesis-driven experiments based on structural precedent and expanding to powerful, unbiased screening technologies capable of revealing novel mechanisms of action.

By rigorously applying the workflows for COX inhibition assays, kinome profiling, and CETSA, researchers can efficiently generate a list of high-confidence candidate targets. The subsequent validation cascade, integrating biophysical, cellular, and genetic methods, is critical for confirming these candidates and building a robust understanding of the compound's mechanism of action.

The successful identification and validation of a therapeutic target for this compound will unlock the next phase of its development. Future efforts would focus on medicinal chemistry to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo testing in relevant disease models to establish its therapeutic potential.

References

- Title: Kinome Profiling Service Source: MtoZ Biolabs URL

- Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL

- Title: Activity-Based Kinase Selectivity and Profiling Services Source: AssayQuant URL

- Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL

- Title: Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases Source: PubMed URL

- Source: Oncolines B.V.

- Title: Target Identification and Validation (Small Molecules)

- Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL

- Title: Cellular thermal shift assay Source: Grokipedia URL

- Title: High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates Source: ACS Publications URL

- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL

- Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central URL

- Title: CLINICAL PHARMACOLOGY OF FLURBIPROFEN Source: World Journal of Pharmaceutical and Medical Research URL

- Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL

- Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Technology Networks URL

- Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH National Library of Medicine URL

- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL

- Title: Pharmacology of Flurbiprofen (Froben)

- Title: Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation Source: PubMed Central URL

Sources

- 1. Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. assayquant.com [assayquant.com]

- 7. pharmaron.com [pharmaron.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

In-Vitro Anticancer Activity of 2-(4-Fluorophenyl)-2-phenylacetic Acid Amides: A Technical Guide

Abstract

The relentless pursuit of novel anticancer therapeutics is driven by the dual challenges of intrinsic or acquired drug resistance and the often-severe side effects of conventional chemotherapy.[1][2] Phenylacetic acid derivatives have emerged as a promising class of compounds due to their demonstrated ability to induce differentiation and apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the in-vitro anticancer activity of a specific subclass: 2-(4-Fluorophenyl)-2-phenylacetic acid amides. We will delve into the synthesis, cytotoxic effects against various cancer cell lines, and the putative mechanisms of action of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel oncology drug candidates.

Introduction: The Rationale for Targeting Cancer with Phenylacetic Acid Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of more effective and less toxic therapeutic strategies.[1][2] A key hallmark of cancer cells is their ability to evade programmed cell death, or apoptosis.[1] Therefore, compounds that can successfully trigger this process are of significant interest in oncology research.

Phenylacetate (PA) and its related aromatic fatty acids have been shown to possess anti-proliferative and differentiating effects on a range of human cancer cell lines, including those of prostate, breast, and leukemia.[1] Notably, PA has demonstrated in-vivo anti-tumor activity in a phase I clinical trial, underscoring the therapeutic potential of this chemical scaffold.[1] The proposed mechanism of action for many phenylacetic acid derivatives is the induction of apoptosis, a controlled process of cell death that is often dysregulated in cancer.[1]

This guide focuses on a specific group of phenylacetic acid derivatives: this compound amides. The rationale for this focus is twofold: the phenylacetic acid core provides the pro-apoptotic potential, while the introduction of a 4-fluorophenyl group and the conversion of the carboxylic acid to an amide allow for systematic structural modifications to enhance potency and explore structure-activity relationships (SAR).

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives is a straightforward process, typically involving the amidation of this compound with a substituted aniline. A general synthetic scheme is outlined below.

General Synthetic Workflow

Caption: General synthesis workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Detailed Synthetic Protocol

The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be achieved through the following steps:

-

Activation of the Carboxylic Acid: this compound is first converted to a more reactive species, typically an acid chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating.

-

Amide Bond Formation: The resulting acid chloride is then reacted with the desired substituted aniline in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is typically performed at 0°C to room temperature in an inert solvent.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed with aqueous solutions (e.g., dilute HCl, sodium bicarbonate, and brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-(4-Fluorophenyl)-N-phenylacetamide derivative.

In-Vitro Anticancer Activity

The cytotoxic effects of synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives are commonly evaluated against a panel of human cancer cell lines. The MTS assay is a frequently employed method for this purpose.

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method for assessing cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like imatinib) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

-

Incubation with MTS: The plates are returned to the incubator for 1-4 hours to allow for the conversion of MTS to formazan.

-

Absorbance Measurement: The absorbance of each well is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curves.

Cytotoxicity Data and Structure-Activity Relationship (SAR)

Studies have shown that 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibit significant cytotoxic activity against various cancer cell lines, with a particular efficacy observed against prostate (PC3) and breast (MCF-7) cancer cells.[1][2]

| Compound ID | R (Substitution on N-phenyl ring) | PC3 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] | HL-60 IC₅₀ (µM)[1] |

| 2a | 2-NO₂ | > 200 | > 200 | 110 |

| 2b | 3-NO₂ | 52 | 120 | 105 |

| 2c | 4-NO₂ | 80 | 100 | 115 |

| 2d | 2-OCH₃ | > 200 | > 200 | > 200 |

| 2e | 3-OCH₃ | 150 | > 200 | 180 |

| 2f | 4-OCH₃ | 130 | 190 | 160 |

| Imatinib | (Reference Drug) | 40 | 98 | 15 |

Key SAR Observations:

-

Influence of Substituents: A notable trend is the enhanced cytotoxic activity of derivatives bearing a nitro (NO₂) group compared to those with a methoxy (OCH₃) group.[1] This suggests that electron-withdrawing groups on the N-phenyl ring are favorable for anticancer activity.

-

Positional Isomerism: The position of the substituent on the N-phenyl ring also influences activity. For the nitro-substituted compounds, the meta-position (compound 2b ) demonstrated the highest potency against the PC3 cell line.[1]

-

Cell Line Specificity: The compounds displayed varying degrees of selectivity for different cancer cell lines. The PC3 prostate cancer cell line was generally the most sensitive to these derivatives.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound amides are believed to exert their anticancer effects is through the induction of apoptosis. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell death.

Apoptotic Pathways

There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis.

Caption: Overview of the extrinsic and intrinsic apoptotic pathways.

While direct mechanistic studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives are limited, research on related compounds suggests that they may induce apoptosis through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Arrest

In addition to apoptosis, some anticancer agents can induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from proliferating.

Experimental Protocol: Propidium Iodide (PI) Cell Cycle Analysis

This method uses PI to stain the DNA of cells, and the DNA content is then quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases.

Future Perspectives

The this compound amide scaffold represents a promising starting point for the development of novel anticancer agents. The favorable cytotoxic profiles and the likely mechanism of apoptosis induction warrant further investigation. Future research directions should include:

-

Expansion of the Amide Library: Synthesis and evaluation of a broader range of amide derivatives to further explore the SAR and identify more potent and selective compounds.

-

In-depth Mechanistic Studies: Detailed investigation of the apoptotic pathway, including the specific caspases involved, the regulation of Bcl-2 family proteins, and the potential for cell cycle arrest.

-

In-Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their in-vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Combination Therapies: Investigating the potential for synergistic effects when these compounds are used in combination with existing chemotherapeutic agents.

References

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

-

Aliabadi, A., Mohammadi-Farani, A., & Foroumadi, A. (2013). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 47, 443–448. [Link]

-

Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetic Acid Derivatives for Anti-inflammatory Research

This guide provides an in-depth exploration of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives, a promising class of compounds in anti-inflammatory research. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, mechanism of action, and evaluation methodologies.

Introduction: The Rationale for Developing Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of debilitating diseases. While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use can lead to significant gastrointestinal and cardiovascular side effects.[1] This necessitates the development of new anti-inflammatory agents with improved safety profiles. 2-Arylpropionic acid derivatives, such as ibuprofen and flurbiprofen, are a major class of NSAIDs.[1][2] The exploration of novel derivatives, specifically those based on the this compound scaffold, offers a promising avenue for discovering more effective and safer anti-inflammatory therapies.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from readily available precursors like 2-fluoronitrobenzene or 4-fluorophenylacetic acid.[3][4][5] A common synthetic strategy involves a multi-step process that can be adapted to introduce various functional groups, allowing for the exploration of structure-activity relationships.

One established method for creating analogues of flurbiprofen, a well-known NSAID, involves a Suzuki coupling reaction.[6] This reaction couples an aryl boronic acid with an aryl halide, enabling the creation of a diverse library of compounds with different substitutions on the phenyl rings.[6] For instance, the synthesis can begin with the reaction of diethyl 2-methylmalonate with 2,4-difluoronitrobenzene, followed by catalytic hydrogenation and a Sandmeyer reaction to introduce an iodine atom.[6] The resulting intermediate can then undergo a Suzuki coupling with various aryl boronic acids to yield the final products.[6]

Another approach involves the coupling of flurbiprofen with different amines in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) to form amide derivatives.[7]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Targeting the Pillars of Inflammation

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and, in some cases, lipoxygenases (LOX).[8][9]

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[8][10][11]

-

COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[8]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8]